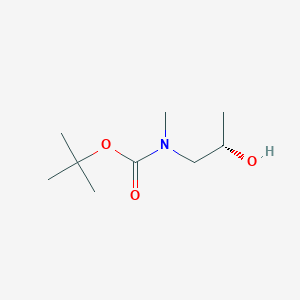

(S)-tert-ブチル (2-ヒドロキシプロピル)(メチル)カルバメート

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is a chemical compound with the molecular formula C9H19NO3. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its tert-butyl group, hydroxypropyl group, and methylcarbamate moiety, which contribute to its unique chemical properties.

科学的研究の応用

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

作用機序

Target of Action

The compound “(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate” is structurally similar to other compounds such as Bethanechol and Hydroxypropyl Methylcellulose . Bethanechol is a muscarinic agonist and Hydroxypropyl Methylcellulose is used as an excipient

Mode of Action

Based on its structural similarity to bethanechol, it might interact with muscarinic receptors . Bethanechol is selective for muscarinic receptors and has little to no impact on nicotinic receptors . The charged quaternary amine in the structure of bethanechol prevents it from crossing the blood-brain barrier which minimizes central nervous system related adverse effects .

Biochemical Pathways

For instance, Bethanechol, a muscarinic agonist, is known to stimulate the parasympathetic nervous system .

Pharmacokinetics

The duration of action of a typical oral dose of bethanechol is around 1 hour while higher doses (300-400 mg) may be effective for up to 6 hours . Subcutaneously administered Bethanechol produces effects more rapidly after 5-15 minutes with maximum effectiveness achieved after 15-30 minutes .

Result of Action

Based on its structural similarity to bethanechol, it might stimulate the parasympathetic nervous system, which could lead to various physiological effects .

Action Environment

The environment can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and efficacy. For instance, the rheological properties of Hydroxypropyl Methyl Cellulose, a compound with a similar structure, were found to change with different molecular mass and concentrations .

生化学分析

Biochemical Properties

Carbamate compounds are known to interact with various enzymes and proteins . For instance, carbamate-locked nucleic acid oligonucleotides have shown potential in antisense applications .

Cellular Effects

Related compounds such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) have been shown to influence cellular functions, including the reduction of cholesterol levels in cells .

Molecular Mechanism

Carbamate compounds are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

Related compounds like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have been shown to maintain drugs in a super-saturated condition, inhibiting precipitation and increasing dissolution rates .

Metabolic Pathways

Carbamate compounds are known to be involved in various metabolic pathways .

Transport and Distribution

Related compounds like HP-β-CD have been shown to enter cells and localize within endosomes .

Subcellular Localization

Related compounds like HP-β-CD have been shown to localize within endosomes after internalization .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate typically involves the reaction of tert-butyl carbamate with (S)-2-hydroxypropylamine. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The process involves the use of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the pure product .

Industrial Production Methods

In an industrial setting, the production of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of automated systems ensures precise control over reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and purity. The final product is typically purified using techniques such as recrystallization or distillation .

化学反応の分析

Types of Reactions

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.

Reduction: The carbonyl group can be reduced back to a hydroxy group.

Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a base, such as sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group results in the formation of a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxypropyl group .

類似化合物との比較

Similar Compounds

tert-Butyl N-hydroxycarbamate: Similar in structure but lacks the hydroxypropyl group.

tert-Butyl carbamate: Lacks both the hydroxypropyl and methyl groups.

N-tert-Butoxycarbonylhydroxylamine: Contains a hydroxylamine group instead of a hydroxypropyl group.

Uniqueness

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate is unique due to the presence of both the hydroxypropyl and methylcarbamate groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot .

生物活性

The compound features a tert-butyl group attached to a hydroxypropyl moiety, which is further substituted with a methyl group. Its physical properties include:

- Density : Approximately 1.0 g/cm³

- Boiling Point : Around 276.4 °C at 760 mmHg

Currently, no comprehensive studies have elucidated the mechanism of action of (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate in biological systems. This lack of information suggests a need for further research to explore its interactions at the molecular level.

Potential Biological Applications

While specific biological activities remain largely uncharacterized, the compound's structural features indicate potential roles in various applications:

- Chiral Auxiliary in Organic Synthesis : Its chirality may enhance the efficiency of asymmetric synthesis processes.

- Pharmaceutical Chemistry : Given its structural similarities to other bioactive compounds, it could be explored for therapeutic applications.

Comparative Analysis with Similar Compounds

The following table outlines some structurally similar compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl N-(2-hydroxyethyl)carbamate | C₇H₁₅NO₃ | Lacks methyl substitution; shorter carbon chain |

| N-Boc-1-amino-2-propanol | C₈H₁₉NO₃ | Contains a Boc protecting group; different reactivity |

| (+/-)-1-(N-tert-butoxycarbonylamino)propan-2-ol | C₉H₁₉NO₃ | Racemic mixture; lacks chirality |

(S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate stands out due to its specific chirality and functional groups, which may enhance its biological activity compared to similar compounds.

Case Studies and Research Findings

- In Vitro Studies : Although specific studies on (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate are scarce, related compounds such as M4 have demonstrated protective effects against neurotoxicity induced by amyloid beta peptides in astrocytes. M4 was shown to inhibit β-secretase and acetylcholinesterase activities, suggesting that similar mechanisms could be explored for (S)-tert-Butyl (2-hydroxypropyl)(methyl)carbamate .

- Potential for Drug Development : The compound's structure may allow it to interact with biological targets involved in various diseases, including neurodegenerative disorders. The exploration of its pharmacokinetics and bioavailability is essential for assessing its therapeutic potential.

特性

IUPAC Name |

tert-butyl N-[(2S)-2-hydroxypropyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO3/c1-7(11)6-10(5)8(12)13-9(2,3)4/h7,11H,6H2,1-5H3/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROQKPIPQWREQCV-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN(C)C(=O)OC(C)(C)C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。